Inhibitor of both VDAC1 oligomerization and apoptosis in a concentration-dependent manner, with 50% inhibition of both apoptosis and VDAC1 oligomerization AKOS-22, also known as AKOS-022075291, is a VDAC1 inhibitor. AKOS-22 inhibits both VDAC1 oligomerization and apoptosis in a concentration-dependent manner.
Compound Description: This compound demonstrated significant anticonvulsant activity in multiple animal models, including the maximal electroshock (MES) test and the 6 Hz (32 mA) test. Its ED50 values in these tests were more favorable than those of the reference drug valproic acid. [] Further research suggests its mechanism of action might involve interaction with neuronal voltage-gated sodium channels (specifically site 2) and L-type calcium channels. [] Importantly, it did not exhibit significant cytotoxic effects in neurotoxicity and hepatotoxicity tests. []
Compound Description: This compound displayed notable anticonvulsant activity in the MES and scPTZ (subcutaneous pentylenetetrazole) seizure tests in mice. [] It exhibited higher potency and lower neurotoxicity compared to the reference antiepileptic drugs ethosuximide and valproic acid. [] The compound's potential mechanism of action may involve influencing Nav1.2 and L-type calcium channels. []
Compound Description: Demonstrating a promising anticonvulsant profile, this compound showed particular effectiveness in the MES test with an ED50 of 21.4 mg/kg. [] It also exhibited activity in the 6-Hz psychomotor seizure test. []
Relevance: This compound, along with the target compound 1-(4-chlorophenyl)-3-[4-[4-(trifluoromethoxy)anilino]piperidin-1-yl]pyrrolidine-2,5-dione, falls under the category of 3-aryl-pyrrolidine-2,5-dione derivatives. The presence of a 4-chlorophenylpiperazin-1-yl-methyl substituent in both compounds further underscores their structural similarity. Given that this compound displayed a promising anticonvulsant profile, it suggests that the target compound, sharing a similar structure, could also possess anticonvulsant properties. []
Compound Description: This compound exhibited significant anticonvulsant activity, particularly in the MES test with an ED50 of 28.83 mg/kg. [] It also showed activity in the 6-Hz test and the pilocarpine-induced status epilepticus (PIPS) test. [] Further investigation involved examining its effects in the hippocampal kindling screen in rats after intraperitoneal administration. []
Relevance: Both this compound and the target compound, 1-(4-chlorophenyl)-3-[4-[4-(trifluoromethoxy)anilino]piperidin-1-yl]pyrrolidine-2,5-dione, share the 3-(chlorophenyl)-pyrrolidine-2,5-dione scaffold and incorporate a substituted piperazine ring featuring a trifluoromethylphenyl group. The significant anticonvulsant activity observed with this compound, particularly its efficacy in the MES test and its evaluation in additional seizure models, strengthens the rationale for investigating the anticonvulsant potential of the structurally similar target compound. []
Synthesis Analysis
The synthesis of AKOS-022 involves several steps that focus on modifying piperazine and piperidine derivatives. The synthesis process typically includes:
Starting Materials: Piperazine derivatives are often used as the base structure.
Reagents: Various reagents, including chlorinated compounds and amines, are used to introduce functional groups necessary for biological activity.
Reaction Conditions: The reactions are conducted under controlled conditions, often requiring specific temperatures and solvents to ensure proper formation of the desired compound.
Technical details indicate that AKOS-022 was synthesized through a method that allows for the incorporation of a trifluoromethyl group, enhancing its biological activity against VDAC1.
Molecular Structure Analysis
The molecular structure of AKOS-022 features a complex arrangement that includes:
Core Structure: The core consists of a piperazine ring connected to a pyrrolidine-2,5-dione moiety.
Functional Groups: It contains a trifluoromethyl group and a chlorine atom that contribute to its inhibitory properties.
The three-dimensional conformation of AKOS-022 allows for effective interaction with VDAC1, which is critical for its function as an inhibitor. Data from structural studies suggest that the binding affinity of AKOS-022 to VDAC1 is characterized by a dissociation constant (Kd) of approximately 15.4 μM.
Chemical Reactions Analysis
AKOS-022 undergoes several chemical reactions primarily focused on its interaction with VDAC1:
Inhibition of Oligomerization: AKOS-022 effectively inhibits VDAC1 oligomerization in response to apoptotic stimuli such as selenite and cisplatin.
Apoptosis Prevention: The compound prevents cytochrome c release and subsequent apoptosis in various cell lines, including HEK-293 and SH-SY5Y cells.
Technical studies demonstrate that AKOS-022's inhibitory effects are concentration-dependent, with an IC50 value ranging from 3.3 to 7.5 μM depending on the specific apoptotic trigger used.
Mechanism of Action
The mechanism through which AKOS-022 exerts its effects involves several key processes:
VDAC1 Interaction: AKOS-022 binds directly to VDAC1, altering its conductance properties and preventing oligomerization.
Calcium Ion Regulation: By inhibiting VDAC1, AKOS-022 reduces calcium ion accumulation within mitochondria, thereby mitigating apoptotic signaling pathways.
Cellular Outcomes: This interaction leads to decreased apoptotic cell death in response to various stressors, highlighting its potential therapeutic role in conditions characterized by excessive apoptosis.
Physical and Chemical Properties Analysis
AKOS-022 exhibits several notable physical and chemical properties:
Appearance: Typically presented as a white to off-white powder.
Solubility: Soluble in organic solvents but insoluble in water.
Stability: Stable under recommended storage conditions (-20°C for powder; -80°C for solutions) for extended periods.
These properties are crucial for its handling in laboratory settings and potential pharmaceutical applications.
Applications
AKOS-022 has significant implications in scientific research and therapeutic development:
Cancer Research: Due to its ability to inhibit apoptosis through VDAC1 modulation, AKOS-022 is being explored as a potential therapeutic agent in cancer treatments where apoptosis resistance is common.
Neuroprotection: Its protective effects against mitochondrial dysfunction suggest applications in neurodegenerative diseases where mitochondrial integrity is compromised.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
2-[(3,4-dihydroxyphenyl)methylidene]propanedinitrile is a member of catechols. Tyrphostin A23 is a broad spectrum protein tyrosine kinase inhibitor that inhibits epidermal growth factor receptor, GTPase activity of transducin, aldosterone secretion in response to Angiotensin II, and suppresses the activation of MAP kinases. (NCI)
AG-205 is a progesterone receptor membrane component 1 inhibitor. AG-205 alters the spectroscopic properties of the Pgrmc1-heme complex. AG-205 inhibits cancer cell viability and cancer cell progression.
AG311 is a small molecule inhibitor of complex I and hypoxia-induced HIF-1α stabilization. In vitro, AG311 induces rapid necrosis in numerous cancer cell lines. Within minutes, exposure to AG311 also results in mitochondrial depolarization, superoxide production, and increased intracellular calcium levels. AG311 retards tumor growth and reduces lung metastases better than clinically used agents and has no gross or histopathological toxicity. AG311 is a first-in-class antitumor and antimetastatic agent inducing necrosis in breast cancer tumors, likely through the mitochondria.